molecular formula C27H32O6 B14661739 (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate CAS No. 51989-01-6

(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate

Cat. No.: B14661739
CAS No.: 51989-01-6
M. Wt: 452.5 g/mol
InChI Key: LKJTVGPNIFDNOA-UHFFFAOYSA-N
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Description

(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate is a chemical compound with the molecular formula C27H32O6 and a molecular weight of 452.547. It is known for its applications in various fields, including separation techniques and pharmacokinetics .

Preparation Methods

The preparation of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves synthetic routes that typically include the reaction of appropriate phenyleneoxy and propanediyl derivatives under specific conditions. The reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase (RP) HPLC methods . For industrial production, scalable liquid chromatography methods are employed, which can also be used for the isolation of impurities in preparative separation .

Chemical Reactions Analysis

(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in separation techniques, particularly in reverse phase HPLC methods, where it can be analyzed under simple conditions. The compound is also suitable for pharmacokinetics studies and can be used for the isolation of impurities in preparative separation . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves its interaction with molecular targets and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmacokinetics studies, the compound may interact with various enzymes and receptors to exert its effects .

Properties

CAS No.

51989-01-6

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

3-[4-[2-[4-(3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl prop-2-enoate

InChI

InChI=1S/C27H32O6/c1-5-25(28)32-19-7-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-8-20-33-26(29)6-2/h5-6,9-16H,1-2,7-8,17-20H2,3-4H3

InChI Key

LKJTVGPNIFDNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCCOC(=O)C=C)C2=CC=C(C=C2)OCCCOC(=O)C=C

Origin of Product

United States

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